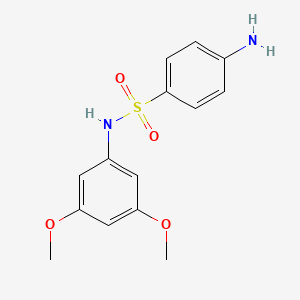

4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C14H16N2O4S and a molecular weight of 308.35 . It is a powder at room temperature .

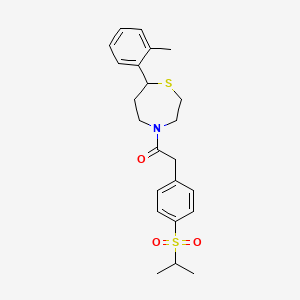

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O4S/c1-19-12-7-11(8-13(9-12)20-2)16-21(17,18)14-5-3-10(15)4-6-14/h3-9,16H,15H2,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with an amino group and a sulfonamide group, and another benzene ring substituted with two methoxy groups .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 161-162 degrees Celsius . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is a compound that falls under the broader category of sulfonamides. Sulfonamides possess a wide range of applications in scientific research due to their unique chemical properties. They have been investigated extensively for their roles in various biological and chemical processes. This discussion will focus on the scientific research applications of sulfonamides, which can provide insight into the potential applications of this compound.

Sulfonamides in Drug Discovery and Development

Sulfonamides have been a cornerstone in drug discovery, playing pivotal roles in the development of drugs with various therapeutic actions. Their presence in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotic medications, highlights their importance in medicinal chemistry. For instance, novel drugs such as apricoxib and pazopanib, which incorporate the sulfonamide group, show significant antitumor activity, pointing to the constant need for novel sulfonamides in drug development for selective antiglaucoma drugs, antitumor agents, and diagnostic tools (Carta, Scozzafava, & Supuran, 2012).

Sulfonamides in Environmental Science

The environmental presence and impact of sulfonamides have also been a subject of research. These studies often focus on the effects of sulfonamides, including their degradation products in the environment, and their influence on microbial populations. This research is crucial for understanding the ecological impact of widespread sulfonamide use and for developing strategies to mitigate any adverse effects (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Sulfonamides in Analytical Chemistry

Sulfonamides' analytical applications, particularly in capillary electrophoresis, have been explored to improve methods for their detection and quantification. These developments are important for both pharmaceutical quality control and environmental monitoring, where accurate measurement of sulfonamides is essential (Hoff & Kist, 2009).

Wirkmechanismus

Target of Action

The primary target of 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase enzyme that is overexpressed in many solid tumors . This enzyme plays a crucial role in maintaining pH homeostasis within tumor cells, which is essential for their survival and proliferation .

Mode of Action

This compound acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation within tumor cells, which can lead to their death .

Biochemical Pathways

The inhibition of CA IX affects the carbon dioxide hydration pathway within tumor cells . This pathway is crucial for maintaining intracellular pH and facilitating various biochemical reactions. By inhibiting CA IX, this compound disrupts this pathway, leading to an imbalance in intracellular pH that can inhibit tumor cell growth and proliferation .

Pharmacokinetics

These properties can include good oral absorption, wide distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys . These properties can impact the bioavailability of the compound, which is crucial for its effectiveness as a therapeutic agent.

Result of Action

The inhibition of CA IX by this compound leads to a disruption in intracellular pH regulation within tumor cells . This disruption can inhibit tumor cell growth and proliferation, leading to cell death . In addition, some derivatives of this compound have shown significant anti-proliferative activity against certain breast cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of CA IX and, consequently, the efficacy of its inhibitors . Additionally, factors such as the presence of other medications, the patient’s health status, and genetic variations can also influence the compound’s action, efficacy, and stability.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-12-7-11(8-13(9-12)20-2)16-21(17,18)14-5-3-10(15)4-6-14/h3-9,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFOJBDFKXNQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate](/img/structure/B2865072.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2865073.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2865083.png)

![2-(2-chlorophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2865089.png)

![(3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865090.png)